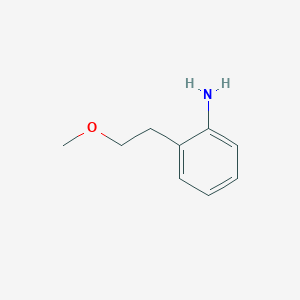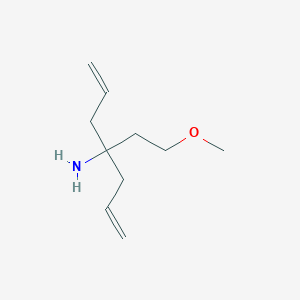
1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine
Vue d'ensemble
Description
1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine (AMBA) is an organic compound with a wide range of uses in scientific research, including biochemical, physiological, and laboratory experiments. It is a colorless, flammable liquid with a sweet odor and a boiling point of 48°C. AMBA is a versatile compound that can be used as a solvent, a reactant, or an intermediate in organic synthesis. It is also a useful reagent in the synthesis of polymers, dyes, and pharmaceuticals.
Applications De Recherche Scientifique
1. Reactions of 2-aza-1,3,5-trienes with Superbases 1-(Allylsulfanyl)-2-methoxy-N-(1-methylethylidene)buta-1,3-dien-1-amine underwent reactions to form thiazole and azepine compounds upon the action of a superbases system (Nedolya et al., 2012).
2. Catalysis and Enantioselectivity A FerroPHOS derivative, possessing (1-methoxy-1-methyl)ethyl substituents, showcased significant catalytic activity and enantioselectivity in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylprop-2-en-1-yl acetate (Kang, Lee, & Choi, 2001).
3. Organometallic Reactions The interaction of the Grubbs Carbene Complex with allylic alcohols led to various reaction outcomes depending on the conditions, showcasing the complexity and the potential of organometallic reactions in this context (Werner, Grünwald, Stueer, & Wolf, 2003).
4. Thermodynamic Studies in HPLC Thermodynamic data on enantiomers of alkoxysubstituted phenylcarbamic acid 2-methoxy-1-[(4-methylpiperazino)methyl]ethyl esters were determined, indicating an enthalpy-driven chiral recognition mechanism in their separation (Dungelová, Lehotay, Krupčík, Čižmárik, & Armstrong, 2004).
5. Thermal Degradation and Stability The thermal degradation of blends of allyl methacrylate–methyl methacryalte copolymers with aluminum isopropoxide was studied, elucidating the mechanism of formation of degradation products (Zulfiqar & Masud, 2000).
6. Hydrovinylation Reactions and Asymmetric Catalysis Exploration of hydrovinylation reactions of olefins amenable to asymmetric catalysis highlighted new protocols for the codimerization of ethylene and various functionalized vinylarenes (RajanBabu, Nomura, Jin, Nandi, Park, & Sun, 2003).
Propriétés
IUPAC Name |
4-(2-methoxyethyl)hepta-1,6-dien-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-4-6-10(11,7-5-2)8-9-12-3/h4-5H,1-2,6-9,11H2,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXDWBZONUMYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CC=C)(CC=C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



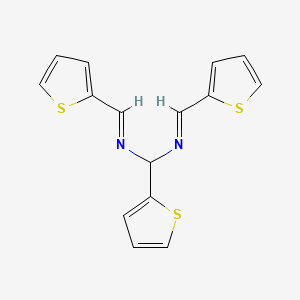
![(2Z)-4-[(3-methoxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3124019.png)

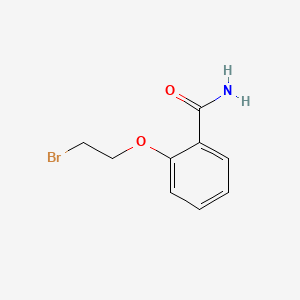
![4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid](/img/structure/B3124032.png)
![4-[(2,4-Dichlorophenyl)formohydrazido]-4-oxobut-2-enoic acid](/img/structure/B3124035.png)

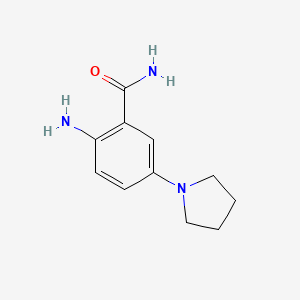

![4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid](/img/structure/B3124072.png)
![[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetic acid](/img/structure/B3124085.png)

